molecular formula C11H20N2O B12087637 [(1-Cyclopropanecarbonylpiperidin-4-yl)methyl](methyl)amine

[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl](methyl)amine

Katalognummer: B12087637
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: INHGNRFPCMDZRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine is a compound that features a piperidine ring substituted with a cyclopropanecarbonyl group and a methylamine group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropanecarbonyl Group: This step involves the acylation of the piperidine ring with cyclopropanecarbonyl chloride under basic conditions.

    Attachment of the Methylamine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropanecarbonyl group and the methylamine group on the piperidine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C11H20N2O

Molekulargewicht

196.29 g/mol

IUPAC-Name

cyclopropyl-[4-(methylaminomethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C11H20N2O/c1-12-8-9-4-6-13(7-5-9)11(14)10-2-3-10/h9-10,12H,2-8H2,1H3

InChI-Schlüssel

INHGNRFPCMDZRO-UHFFFAOYSA-N

Kanonische SMILES

CNCC1CCN(CC1)C(=O)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.